molecular formula C18H14FN5O B2654879 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 895093-48-8

5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2654879
CAS No.: 895093-48-8
M. Wt: 335.342
InChI Key: CSDCXBCGWMGCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a phenyl group at position 3 and a 1,2,3-triazole moiety at position 3. The triazole ring is substituted with a 3-fluoro-4-methylphenyl group and a methyl group, introducing steric and electronic effects that influence its physicochemical and biological properties. Fluorine and methyl substituents enhance lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical applications, particularly in antimicrobial or anticancer research .

Properties

IUPAC Name

5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O/c1-11-8-9-14(10-15(11)19)24-12(2)16(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDCXBCGWMGCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic organic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound contains a triazole ring and an oxadiazole ring, which contribute to its unique electronic properties. The presence of the 3-fluoro-4-methylphenyl group enhances its lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains. For instance, studies have demonstrated its activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably:

  • Cytotoxicity : The compound displayed cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity .
  • Mechanism of Action : Flow cytometry assays revealed that it induces apoptosis in cancer cells via activation of apoptotic pathways, such as increased p53 expression and caspase-3 cleavage . The compound may inhibit DNA synthesis or function by interacting with specific molecular targets.

Comparison with Similar Compounds

When compared to other oxadiazole derivatives, this compound demonstrates superior biological potency. For example, it showed higher cytotoxicity than doxorubicin against certain cancer cell lines .

Table 1: Summary of Biological Activities

Biological ActivityCell Line/PathogenIC50/MIC ValuesReference
AntimicrobialVarious bacteriaMIC 12.5–25 µg/mL
CytotoxicityMCF-70.12–2.78 µM
Apoptosis InductionMCF-7-

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Anticancer Efficacy : A study demonstrated that the compound significantly reduced cell viability in MCF-7 cells compared to controls and induced apoptosis through a dose-dependent mechanism .
  • Antimicrobial Testing : Another investigation assessed the compound's antimicrobial activity against clinical strains of bacteria, showing potent inhibition similar to standard treatments .

Future Directions

Further research is necessary to explore the full therapeutic potential of This compound . Future studies should focus on:

  • In vivo evaluations to assess efficacy and safety profiles.
  • Mechanistic studies to elucidate the precise pathways involved in its biological activities.
  • Structure–activity relationship (SAR) analyses to optimize its pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with cell wall synthesis or inhibition of nucleic acid synthesis .

Anticancer Potential

Recent studies have highlighted the anticancer potential of triazole-containing compounds. In vitro experiments demonstrated that these compounds can induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels. This leads to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm, ultimately activating caspase pathways . Specific derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential.

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. Compounds similar to 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole have been synthesized and tested against strains resistant to conventional antifungals like fluconazole. These derivatives exhibit broader antifungal spectra and lower toxicity compared to traditional treatments .

Fluorescent Sensors

The unique structure of this compound allows it to function as a fluorescent sensor for detecting metal ions. The oxadiazole moiety can enhance fluorescence properties when coordinated with metal ions, making it useful in environmental monitoring and biological imaging applications .

Polymer Chemistry

In polymer science, derivatives of triazoles and oxadiazoles are being explored as additives to improve the thermal stability and mechanical properties of polymers. Their incorporation can lead to enhanced performance in materials used for coatings and electronic devices .

Case Studies and Research Findings

StudyFindings
Wei et al., 2019Demonstrated that triazole-containing hybrids exhibit significant anticancer activity across multiple cell lines with mechanisms involving ROS generation .
Patel et al., 2020Reported on the synthesis of new antifungal agents based on triazole frameworks showing activity against resistant fungal strains .
Zhang et al., 2021Investigated the use of oxadiazole derivatives in polymer formulations for improved thermal properties .

Comparison with Similar Compounds

Structural Analogues

a. 3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole (RN: 932312-60-2)

  • Substituents : Chlorophenyl (C6H4Cl) replaces the phenyl group; triazole bears 3-methylphenyl instead of 3-fluoro-4-methylphenyl.
  • Impact : Chlorine’s higher electronegativity increases polarity but reduces lipophilicity (logP ~4.2) compared to fluorine. The absence of fluorine may lower metabolic stability .

b. 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

  • Structure : Integrates a thiazole and dihydropyrazole ring instead of oxadiazole.
  • Crystallography : Isostructural with compound 5 (4-fluorophenyl variant); similar planar conformation but distinct crystal packing due to halogen differences (Cl vs. F) .

c. 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole (Y504-5568)

  • Substituents : Nitro and chloro groups on phenyl enhance electron-withdrawing effects.
  • Properties : Higher molecular weight (301.69 g/mol) and logP (4.24) compared to the target compound, suggesting reduced solubility .
Functional Analogues

a. 5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

  • Substituents : Trifluoromethoxy (OCF3) group increases electronegativity and steric bulk.

b. 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives

  • Structure: Pyrimidine replaces triazole; e.g., 5-(4-methyl-6-propyl-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole.
  • Synthesis : Three-component cycloaddition yields high-purity products (85–90% yields) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of triazole precursors with oxadiazole-forming agents. Key steps include:

  • Precursor Selection : Use of 3-fluoro-4-methylphenyl-substituted triazoles and phenyl-substituted amidoximes for oxadiazole formation .
  • Reaction Optimization : Solvents (e.g., DMF or THF), catalysts (e.g., EDCI/HOBt), and temperatures (80–120°C) significantly impact yield. Microwave-assisted synthesis can reduce reaction time .
  • Example Conditions :
PrecursorsSolventCatalystTemp (°C)Yield (%)Reference
Triazole + AmidoximeDMFEDCI/HOBt10065–75
Microwave-assistedTHF-12080

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., triazole C-H signals at δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹) .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

  • Methodological Answer :

  • In Vitro Assays : Test antimicrobial activity (MIC against S. aureus or E. coli), anticancer potential (IC₅₀ in MCF-7 or HeLa cells), and enzyme inhibition (e.g., COX-2 or kinase targets) .
  • Example Screening Data :
Assay TypeTargetResult (IC₅₀/MIC)Reference
AnticancerMCF-712.5 µM
AntimicrobialE. coli25 µg/mL

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemistry) predict reactivity and guide synthesis?

  • Methodological Answer :

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition states and activation energies for cyclocondensation steps .
  • Solvent Effects : COSMO-RS models predict solvent compatibility to minimize side reactions .
  • Example : DFT-guided optimization reduced byproducts by 30% in oxadiazole formation .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent Variation : Modify fluorine or methyl groups on the phenyl ring to assess impact on bioactivity. For example, 4-methyl substitution enhances lipophilicity and membrane permeability .
  • Biological Profiling : Compare derivatives in enzyme inhibition assays (e.g., triazole vs. oxadiazole substitutions alter binding to kinase ATP pockets) .

Q. What methodologies address poor solubility or bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate esters or PEGylated side chains to improve aqueous solubility .
  • Formulation Strategies : Use lipid-based nanoemulsions or cyclodextrin inclusion complexes to enhance oral bioavailability .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved?

  • Methodological Answer :

  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution using LC-MS/MS. Poor in vivo activity may stem from rapid metabolism (e.g., cytochrome P450-mediated oxidation) .
  • Metabolite Identification : HRMS and NMR track metabolic degradation pathways (e.g., oxadiazole ring cleavage) .

Q. What advanced techniques elucidate reaction mechanisms for its synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁵N-labeled precursors to trace triazole ring formation via 1,3-dipolar cycloaddition .
  • In Situ Spectroscopy : Real-time FTIR monitors intermediate species during oxadiazole cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.